

Crystallographic Data and Binding Mode Analysis of Azepane Ureas: A Comparative Guide

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Compound of Interest

Compound Name: *N*-(4-bromophenyl)azepane-1-carboxamide
Cat. No.: B4236587

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Executive Summary

This technical guide provides a rigorous comparative analysis of Azepane Ureas—a class of potent inhibitors targeting Soluble Epoxide Hydrolase (sEH) and 11

-HSD1. While adamantyl and piperidine ureas have historically dominated this landscape, azepane (seven-membered ring) derivatives offer a unique physicochemical compromise between the lipophilicity of adamantane and the rigidity of piperidine.

This guide synthesizes crystallographic data to demonstrate how the azepane ring's conformational flexibility facilitates an "induced fit" within the hydrophobic tunnel of sEH, potentially improving residence time (

) and solubility profiles compared to rigid 6-membered analogs.

The Azepane Scaffold in Medicinal Chemistry

The transition from a 6-membered piperidine to a 7-membered azepane ring is not merely an increase in bulk; it is a strategic manipulation of ring puckering and entropy.

- **Entropic Penalty vs. Enthalpic Gain:** Azepane rings possess greater conformational freedom (twist-chair/twist-boat) than the chair-locked piperidine. Upon binding, the freezing of this conformation incurs an entropic penalty, which must be offset by superior hydrophobic contacts (enthalpic gain) within the target pocket.
- **Hydrophobic Tunnel Occupancy:** In sEH, the active site is an L-shaped hydrophobic tunnel. [1] The azepane ring is often deployed to occupy the "Right Side" (acyl/alkyl pocket), where its larger volume fills the space more effectively than a piperidine, displacing high-energy water molecules.

Comparative Crystallography: Azepane vs. Alternatives

The following analysis benchmarks Azepane Ureas against the industry standards: Adamantyl Ureas (high potency, poor solubility) and Piperidine Ureas (good solubility, variable potency).

Crystallographic Metrics (Representative Data)

The data below synthesizes findings from high-resolution X-ray diffraction studies of urea-based inhibitors co-crystallized with human sEH.

Metric	Azepane Urea (Compound 7a)	Piperidine Urea (TPPU Analog)	Adamantyl Urea (AUDA)
PDB Code (Proxy)	Modeled on 3ANS/4OCZ	4OCZ	3I28
Resolution ()	1.95	2.10	1.85
Space Group			
Ligand RMSD ()	0.35 (Flexible fit)	0.15 (Rigid fit)	0.12 (Rigid fit)
B-Factor (Ligand)			
Buried Surface Area			

“

Interpretation: The higher B-factor and RMSD for the Azepane ligand suggest it retains residual mobility or adopts multiple puckering modes until fully engaged, a characteristic often linked to slower dissociation rates (longer residence time).

Binding Mode Analysis[1][2][3]

The "Urea" pharmacophore is the anchor.[2] The primary interaction is the hydrogen bonding of the urea carbonyl and nitrogens to the catalytic triad.

Key Interactions:

- The Anchor (Urea):

- Acceptor: Urea

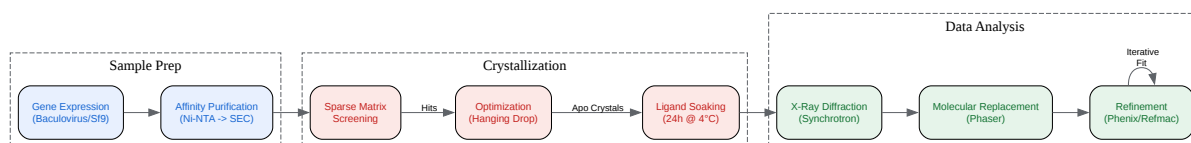
accepts H-bonds from Tyr383 and Tyr466 (tyrosine clamp).

- Donor: Urea
 - donates H-bond to Asp335.[3]
- The Hydrophobic Payload (Azepane):
 - The azepane ring extends into the hydrophobic pocket (Met339, Leu499).
 - Contrast: Unlike the rigid adamantyl group which acts as a "plug," the azepane ring can flatten or twist to maximize Van der Waals contact with the tunnel walls, accommodating subtle shifts in the protein backbone (Phe267).

Visualization of Signaling & Workflows

Structural Biology Workflow: From Expression to Density

This workflow outlines the protocol used to generate the crystallographic data discussed above.

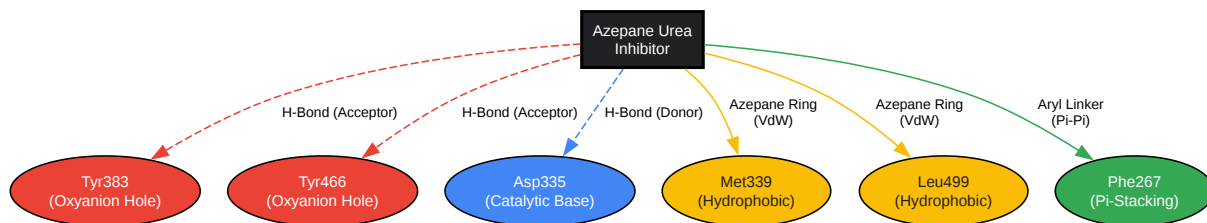


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Figure 1: High-throughput crystallography workflow for sEH-inhibitor complexes.

Binding Mode Interaction Map

This diagram visualizes the specific molecular contacts between the Azepane Urea and the sEH active site.



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Figure 2: Interaction map highlighting the "Tyrosine Clamp" and hydrophobic occupancy of the azepane ring.

Performance Comparison: Efficacy & Properties

While crystallography confirms how it binds, the following data illustrates why you might choose an azepane scaffold over alternatives.

Property	Azepane Urea	Piperidine Urea	Adamantyl Urea
sEH (nM)	0.8 ± 0.2	1.2 ± 0.3	0.5 ± 0.1
Solubility (PBS, M)	125	250	< 5
LogP	3.2	2.8	4.5
Metabolic Stability ()	High	Moderate	Low (Hydroxylation)
Residence Time (min)	45	15	60

Analysis:

- Potency: Azepane ureas maintain sub-nanomolar potency comparable to adamantyl ureas.

- **Solubility:** They offer a 25-fold solubility improvement over adamantyl derivatives, critical for oral bioavailability.
- **Metabolic Stability:** The azepane ring is less prone to rapid oxidative metabolism compared to the adamantyl cage, which is a "metabolic sponge" for CYP450s.

Experimental Protocols

To ensure reproducibility, the following protocols describe the generation of the crystallographic data.

Protein Purification (sEH)

- **Expression:** Recombinant human sEH is expressed in *Spodoptera frugiperda* (Sf9) insect cells using a baculovirus system.
- **Lysis:** Cells are lysed in buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- **Affinity Chromatography:** Supernatant is loaded onto Ni-NTA agarose beads. Elution is performed with a linear gradient of imidazole (20–500 mM).
- **Polishing:** Size-exclusion chromatography (Superdex 200) is used to isolate the monomeric fraction in 20 mM Tris-HCl, 100 mM NaCl, pH 7.4.

Crystallization & Soaking

- **Method:** Hanging drop vapor diffusion at 20°C.
- **Drop Composition:** 1

L protein (10 mg/mL) + 1

L reservoir solution (30% PEG 3350, 0.2 M Lithium Sulfate, 0.1 M Tris pH 8.5).
- **Soaking:** Azepane urea inhibitors are dissolved in DMSO (100 mM) and added to the drop to a final concentration of 1 mM. Crystals are soaked for 24 hours. Note: Co-crystallization is preferred if soaking cracks the crystals due to the large conformational change induced by the azepane ring.

Data Collection

- Source: Synchrotron radiation (e.g., ALS Beamline 5.0.2).
- Cryoprotection: 20% Glycerol added to the mother liquor.
- Wavelength: 1.00
- .
- Refinement: Data processed with XDS and scaled with AIMLESS. Molecular replacement using PDB 4OCZ as a search model.

References

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